Product packaging for 1-(4-Nitrobenzyl)pyrrolidine(Cat. No.:CAS No. 133851-67-9)

1-(4-Nitrobenzyl)pyrrolidine

Cat. No.: B175826
CAS No.: 133851-67-9
M. Wt: 206.24 g/mol
InChI Key: YRULNKOFMFLCNV-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic Synthesis and Heterocyclic Design

The five-membered pyrrolidine ring is one of the most utilized nitrogen heterocycles in medicinal chemistry for developing treatments for human diseases. nih.govresearchgate.netnih.gov The significance of this saturated scaffold is amplified by several key features. Firstly, its sp³-hybridized nature allows for an efficient exploration of three-dimensional pharmacophore space. nih.govresearchgate.netnih.gov Secondly, the non-planarity of the ring, a phenomenon known as "pseudorotation," contributes to increased 3D coverage and introduces stereochemical complexity, which is crucial for target selectivity. nih.govresearchgate.netnih.gov The stereogenicity of the carbon atoms in the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit distinct biological profiles due to varied binding modes with enantioselective proteins. nih.govresearchgate.net

The pyrrolidine nucleus is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Beyond pharmaceuticals, pyrrolidine and its derivatives are widely employed as organocatalysts, ligands for transition metals, and chiral controllers in asymmetric synthesis. nih.gov The development of synthetic strategies, such as microwave-assisted organic synthesis (MAOS), has further enhanced the efficiency of producing these valuable scaffolds. nih.gov Synthetic approaches to pyrrolidines are diverse and include the functionalization of pre-existing pyrrolidine rings (like proline derivatives) or the construction of the ring from acyclic precursors through methods like 1,3-dipolar cycloaddition reactions. researchgate.netnih.gov

Role of Nitroaromatic and Benzyl (B1604629) Moieties in Advanced Chemical Transformations

Nitroaromatic Moiety: Nitroaromatic compounds are characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring. nih.gov This group is strongly electron-withdrawing, which significantly influences the chemical and physical properties of the molecule. nih.gov The electron-withdrawing nature makes the aromatic ring resistant to oxidative degradation but susceptible to nucleophilic attack. nih.gov A primary reaction of the nitro group is its reduction to an amino group (-NH₂), a transformation that is fundamental in many synthetic pathways. smolecule.com This reduction can proceed through one-electron or two-electron pathways, forming intermediates like nitroso and hydroxylamine (B1172632) derivatives. researchgate.net The presence of the nitro group can also be exploited in designing bioreductive agents, which become activated under specific physiological conditions like the low-oxygen environment of solid tumors. mdpi.com In some contexts, nitroaromatic compounds can act as chemical agents to recycle quinone moieties in natural organic matter, highlighting their role in environmental chemical cycles. escholarship.orgresearchgate.net

Benzyl Moiety: The benzyl group consists of a benzene (B151609) ring attached to a CH₂ group. lmu.edu Unlike the phenyl group, the benzyl group's additional methylene (B1212753) (CH₂) bridge provides greater flexibility and a site for further functionalization. lmu.edu This makes the benzyl group generally more reactive than the phenyl group. lmu.edu In organic synthesis, the benzyl group is widely used as a protecting group for alcohols and amines due to its stability under various reaction conditions and its ease of removal through methods like catalytic hydrogenolysis. lmu.eduuniovi.es The introduction of a benzyl group is typically achieved through reaction with benzyl halides. uniovi.esorganic-chemistry.org The debenzylation of N-benzyl amides and O-benzyl ethers can be accomplished through oxidative methods to yield corresponding amides and carbonyl compounds. organic-chemistry.org

Research Context of 1-(4-Nitrobenzyl)pyrrolidine within Diverse Pyrrolidine Architectures

This compound is a specific N-substituted pyrrolidine derivative that combines the structural features of the pyrrolidine ring, the benzyl group, and the nitroaromatic system. As a versatile small molecule scaffold, it serves as an important intermediate in organic synthesis. cymitquimica.comcymitquimica.com The pyrrolidine nitrogen can act as a nucleophile, allowing for further modifications, while the nitro group can be reduced to an amine, providing a handle for subsequent chemical transformations such as acylation or alkylation. smolecule.comevitachem.comprepchem.com

The synthesis of this compound and its analogues can be achieved through several established methods. A common approach is the benzylation of pyrrolidine with a suitable 4-nitrobenzyl halide, such as 4-nitrobenzyl chloride or bromide. smolecule.comusm.edu For instance, reacting pyrrolidine with 4-nitrobenzyl chloride in a solvent like tetrahydrofuran (B95107) can yield the target compound. smolecule.com Another method involves the reaction of pyrrolidine with 1-(2-bromoethyl)-4-nitrobenzene.

The research interest in compounds like this compound stems from the established biological relevance of the pyrrolidine scaffold and the reactive potential of the nitrobenzyl moiety. Pyrrolidine derivatives are investigated for a wide range of potential applications, and the specific substitution pattern in this compound makes it a valuable building block for creating more complex molecules. smolecule.com For example, the related compound 1-acetyl-2-(4-nitrobenzyl)pyrrolidine can be hydrogenated to form 1-acetyl-2-(4-aminobenzyl)pyrrolidine, demonstrating a key synthetic transformation enabled by the nitro group. prepchem.com

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

PropertyThis compound1-(4-Nitrophenyl)pyrrolidine1-(2-Methyl-4-nitrophenyl)pyrrolidine
IUPAC Name This compound1-(4-nitrophenyl)pyrrolidine1-(2-methyl-4-nitrophenyl)pyrrolidine
CAS Number 85167-30-4 (example)10220-22-1 nih.gov67828-58-4
Molecular Formula C₁₁H₁₄N₂O₂ cymitquimica.comC₁₀H₁₂N₂O₂ nih.govC₁₁H₁₄N₂O₂
Molecular Weight 206.25 g/mol cymitquimica.com192.21 g/mol nih.govchemsrc.com206.24 g/mol
Appearance Tan hygroscopic solid (for a related compound) --
Melting Point -167-169 °C chemsrc.com-
Boiling Point -349.9±25.0 °C at 760 mmHg chemsrc.com-

Table 2: Example Synthesis of a Related N-Substituted Pyrrolidine

ReactionSynthesis of 1-(4-Nitrophenethyl)pyrrolidine
Reactants Pyrrolidine, 1-(2-bromoethyl)-4-nitrobenzene, Sodium Bicarbonate (NaHCO₃)
Solvent Acetonitrile (B52724) (CH₃CN)
Procedure Pyrrolidine is added to a mixture of 1-(2-bromoethyl)-4-nitrobenzene and NaHCO₃ in CH₃CN at 0°C. The mixture is stirred at 0°C and then at 25°C overnight.
Workup The reaction is filtered, and the filtrate is dried and evaporated. Crystallization from diethyl ether (Et₂O) yields the product.
Yield 95%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B175826 1-(4-Nitrobenzyl)pyrrolidine CAS No. 133851-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRULNKOFMFLCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354818
Record name 1-(4-Nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133851-67-9
Record name 1-(4-Nitrobenzyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 1 4 Nitrobenzyl Pyrrolidine and Its Structural Analogues

Direct N-Alkylation and Amination Approaches for 1-(4-Nitrobenzyl)pyrrolidine

Direct methods for synthesizing this compound involve the formation of the crucial carbon-nitrogen bond between the pyrrolidine (B122466) ring and the 4-nitrobenzyl group in a single key step. These approaches are often favored for their efficiency and atom economy.

Synthesis of this compound via Reaction of Pyrrolidine with 4-Nitrobenzyl Precursors

The synthesis of this compound can be achieved through the direct N-alkylation of pyrrolidine with a suitable 4-nitrobenzyl precursor, typically a 4-nitrobenzyl halide such as the bromide or chloride. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the pyrrolidine ring attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide ion.

However, this direct alkylation approach is not without its challenges. Research has shown that the reaction of pyrrolidine with 4-nitrobenzyl bromides can sometimes lead to the formation of quaternary ammonium (B1175870) salts as the primary product, which complicates purification and reduces the yield of the desired tertiary amine. arkat-usa.org The successful synthesis of this compound via N-alkylation is noted in the literature, highlighting it as a direct route to the target compound. rug.nl

Catalytic Reductive Amination in the Formation of this compound

Catalytic reductive amination represents a powerful and widely used alternative for forming C-N bonds. frontiersin.orgnih.gov This one-pot reaction involves the initial condensation of an aldehyde or ketone with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. arkat-usa.org

For the synthesis of this compound, this process entails the reaction of 4-nitrobenzaldehyde (B150856) with pyrrolidine. The reaction is performed in the presence of a reducing agent and often a catalyst. A variety of reducing systems have been employed for reductive aminations, including sodium borohydride (B1222165) (NaBH₄) paired with a cation exchange resin like DOWEX, and catalytic hydrogenation. redalyc.orgscielo.org.mx

One specific investigation into a one-pot process for creating dialkylaminomethylanilines started with 4-nitrobenzaldehyde and various secondary amines, including pyrrolidine. arkat-usa.org After considerable experimentation with different solvents, dioxane was identified as the solvent of choice to successfully accomplish the reduction, using a Palladium on carbon (Pd/C) catalyst and hydrogen gas (H₂). arkat-usa.org This method simultaneously achieves reductive amination of the formyl group and reduction of the nitro group. arkat-usa.org Other catalytic systems reported for the reductive coupling of nitroarenes and aldehydes include gold catalysts supported on rutile titania (Au/TiO₂-R) using formic acid as a hydrogen source. frontiersin.org

Table 1: Reductive Amination Reaction Examples

AldehydeAmineReducing System/CatalystSolventProductYieldReference
BenzaldehydeAnilineNaBH₄ / DOWEX(R)50WX8THFN-Benzylaniline91% redalyc.orgscielo.org.mx
4-NitrobenzaldehydePyrrolidinePd/C, H₂Dioxane4-(pyrrolidin-1-ylmethyl)aniline~Quantitative arkat-usa.org
4-NitrobenzaldehydeAnilineNaBH₄ / DOWEX(R)50WX8THFN-(4-nitrobenzyl)aniline90% redalyc.org
Note: In this specific case, the nitro group was also reduced to an amine.

Indirect Synthetic Routes and Precursor Derivatization for Nitro-Substituted Pyrrolidines

Indirect routes involve the synthesis of derivatives where the nitro-substituted aryl group is attached to the pyrrolidine nitrogen through a different functional group or where the pyrrolidine ring itself is modified. These methods expand the chemical space and provide access to a wider range of structural analogues.

Utilization of 4-Nitrobenzenesulfonyl Chloride in Pyrrolidine Derivative Synthesis

A common indirect strategy involves the reaction of pyrrolidine derivatives with 4-nitrobenzenesulfonyl chloride. google.com This reaction, known as sulfonylation, forms a stable sulfonamide linkage between the pyrrolidine nitrogen and the 4-nitrobenzenesulfonyl group. The resulting N-(4-nitrobenzenesulfonyl)pyrrolidine derivatives are important intermediates in their own right. google.com

The synthesis is typically carried out under basic conditions to neutralize the hydrochloric acid generated during the reaction. Organic bases such as triethylamine (B128534) or pyridine (B92270) are commonly used in solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). For instance, the synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid involves reacting a pyrrolidine derivative with 4-nitrobenzenesulfonyl chloride under these conditions. This method is also applicable for preparing precursors for more complex molecules, where the nitrobenzenesulfonyl group acts as a protecting group for the amine. google.com

Synthesis via N-Arylation of Pyrrolidine-2-Carboxylic Acid Derivatives with 4-Nitrophenyl Moieties

N-Arylation provides another powerful indirect route to nitro-substituted pyrrolidine systems. This approach typically involves the coupling of a pyrrolidine derivative, most commonly L-proline (pyrrolidine-2-carboxylic acid), with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. nih.govmdpi.com N-aryl amino acids are valuable as chiral building blocks for various applications. nih.govchemsociety.org.ng

The reaction is often a base-catalyzed condensation, such as a modified Ullman-type coupling. mdpi.com One reported method involves using potassium carbonate as the base in a refluxing ethanol-water solution to furnish N-(4'-nitrophenyl)-L-proline. nih.govresearchgate.net These N-arylated proline adducts can then be further functionalized. For example, they can be converted to the corresponding acid chlorides using thionyl chloride (SOCl₂) and subsequently reacted with various amines in a one-pot reaction to produce a library of N-(4'-nitrophenyl)-L-prolinamides. nih.gov

Table 2: Examples of Indirect Synthesis and Derivatization

Pyrrolidine PrecursorReagentReaction TypeProductReference
Pyrrolidine derivative4-Nitrobenzenesulfonyl chlorideSulfonylation1-[(4-Nitrophenyl)sulfonyl]pyrrolidine derivative
L-Proline1-Fluoro-4-nitrobenzeneN-ArylationN-(4'-nitrophenyl)-L-proline nih.govresearchgate.net
N-(4'-nitrophenyl)-L-prolineThionyl chloride, then various aminesAmidationN-(4'-nitrophenyl)-L-prolinamides nih.gov

Pyrrolidine Ring Construction Methodologies for Nitroaryl-Substituted Systems

Instead of functionalizing a pre-existing pyrrolidine ring, some synthetic strategies focus on constructing the five-membered heterocyclic ring from acyclic precursors that already contain the nitroaryl moiety. These methods offer high flexibility in introducing substituents at various positions of the pyrrolidine ring. nih.gov

One of the most powerful techniques for pyrrolidine ring construction is the [3+2] 1,3-dipolar cycloaddition reaction. preprints.org This method involves the reaction of a 1,3-dipole, such as a non-stabilized azomethine ylide, with a dipolarophile. By choosing precursors that bear a nitroaryl group, this strategy can be adapted to create nitroaryl-substituted pyrrolidines. For example, a general approach to substituted pyrrolidines involves the cycloaddition between non-stabilized azomethine ylides and cyanosulfones, which could be functionalized with a nitroaryl group. preprints.org

Other ring construction methodologies include intramolecular cyclization reactions. For example, a Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids can produce 2-substituted pyrrolidines. organic-chemistry.org Similarly, intramolecular amination of organoboronates can yield pyrrolidines via a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org These foundational strategies allow for the de novo synthesis of the pyrrolidine skeleton, providing a versatile platform for accessing complex nitroaryl-substituted systems. nih.gov

De Novo Pyrrolidine Ring Formation through 1,3-Dipolar Cycloaddition Reactions

A primary method for the de novo synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. rsc.org This reaction is a powerful tool for constructing five-membered nitrogen-containing heterocycles, offering a high degree of stereocontrol. rsc.org Azomethine ylides, which are 1,3-dipoles of the allyl anion type, can be generated in situ through various methods, including the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes. mdpi.com

A relevant approach for the synthesis of N-benzyl substituted pyrrolidines involves the in situ generation of azomethine ylides from the reaction of tertiary amines, such as N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine, in the presence of a Lewis acid catalyst. organic-chemistry.orgthieme-connect.com For instance, tris(pentafluorophenyl)borane (B72294) has been shown to effectively catalyze the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient olefins. organic-chemistry.orgthieme-connect.com This method proceeds under mild conditions and provides good to excellent yields of the corresponding substituted N-benzyl pyrrolidines. organic-chemistry.org

The general scheme for this transformation involves the generation of the azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile like an acrylate, nitrile, or dicarboxylate to form the functionalized pyrrolidine ring. organic-chemistry.org While a specific example detailing the synthesis of this compound using this exact method is not provided in the reviewed literature, the established synthesis of N-benzyl pyrrolidines suggests a viable pathway. organic-chemistry.orgthieme-connect.com This would involve the use of an appropriate N-(4-nitrobenzyl) precursor to generate the corresponding azomethine ylide.

Table 1: Examples of Tris(pentafluorophenyl)borane-Catalyzed Synthesis of N-Benzyl Pyrrolidines

EntryDipolarophileProductYield (%)
1Methyl acrylateMethyl 1-benzylpyrrolidine-3-carboxylate92
2Acrylonitrile1-Benzylpyrrolidine-3-carbonitrile85
3Dimethyl maleateDimethyl 1-benzylpyrrolidine-3,4-dicarboxylate88
4Methyl methacrylateMethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate75

Data sourced from a study on the synthesis of N-benzyl pyrrolidines. organic-chemistry.org

Multi-Component Reactions for the Assembly of Substituted Pyrrolidinone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov Several MCRs are particularly useful for the synthesis of pyrrolidinone derivatives, which are structural analogues of this compound. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for this purpose. acs.orgsemanticscholar.org

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov By utilizing a bifunctional starting material, such as glutamic acid, it is possible to construct the pyrrolidinone core. nih.gov For example, solid-phase synthesis using resin-bound glutamic acid has been employed to produce enantiopure N-substituted pyrrolidinones. nih.gov In this approach, the glutamic acid acts as both the amine and the carboxylic acid component after deprotection, reacting with a ketone and an isocyanide to form the desired pyrrolidinone structure. nih.gov

Another approach involves a three-component reaction of an amine, an aldehyde, and diethyl acetylenedicarboxylate (B1228247), which can be promoted by ultrasound irradiation in the presence of a green additive like citric acid. rsc.org This method provides good to excellent yields of substituted 3-pyrrolin-2-ones under environmentally friendly conditions. rsc.org The reaction proceeds through the formation of an imine from the amine and aldehyde, followed by the addition of the diethyl acetylenedicarboxylate and subsequent intramolecular cyclization. rsc.org

Table 2: Examples of Multi-Component Synthesis of Pyrrolidinone Derivatives

EntryAmineAldehydeOther Component(s)Product TypeYield (%)
1Aniline4-ChlorobenzaldehydeDiethyl acetylenedicarboxylate3-Pyrrolin-2-one95
2Aniline4-MethylbenzaldehydeDiethyl acetylenedicarboxylate3-Pyrrolin-2-one92
3Aniline4-MethoxybenzaldehydeDiethyl acetylenedicarboxylate3-Pyrrolin-2-one90
4Resin-bound Glutamic acidCyclohexanoneBenzyl (B1604629) isocyanideN-Substituted Pyrrolidinone83

Data for entries 1-3 sourced from a study on ultrasound-promoted synthesis of 3-pyrrolin-2-ones. rsc.org Data for entry 4 sourced from a study on solid-phase Ugi reactions. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Nitrobenzyl Pyrrolidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-(4-nitrobenzyl)pyrrolidine systems in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular connectivity and stereochemistry can be assembled.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Multiplicities of Pyrrolidine (B122466) and Nitrobenzyl Protons

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The aromatic protons of the nitrobenzyl group typically appear as two distinct doublets in the downfield region, a consequence of the strong electron-withdrawing nature of the nitro group. The protons ortho to the nitro group are deshielded and resonate at a higher chemical shift compared to the protons meta to it.

The protons of the pyrrolidine ring exhibit characteristic chemical shifts in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded due to the inductive effect of the nitrogen and appear at a lower field than the protons on the carbons further away (β-protons). The benzyl (B1604629) protons, situated between the aromatic ring and the pyrrolidine nitrogen, typically resonate as a singlet.

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The coupling constants (J-values) for the aromatic protons are typically in the range of ortho-coupling (³JHH = 6-10 Hz). ucsd.edu The protons of the pyrrolidine ring often display complex coupling patterns due to their diastereotopic nature and restricted rotation, which can be resolved using two-dimensional NMR techniques.

Table 1: ¹H NMR Spectral Data for this compound Derivatives

Compound Solvent Aromatic Protons (δ, ppm) Benzyl Protons (δ, ppm) Pyrrolidine Protons (δ, ppm)
This compound CDCl₃ 8.12 (d, J=9 Hz, 2H), 6.47 (d, J=9 Hz, 2H) rsc.org 3.65 (s, 2H) 3.40 (t, J=4.5 Hz, 4H), 2.09 (m, 4H) rsc.org
(Z)-4-Nitrobenzyl 2-(1-(4-fluorophenyl)pyrrolidin-2-yl)-2-oxoacetate CDCl₃ 8.22 (d, 2H) - -

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment. The carbon atoms of the nitrobenzyl moiety exhibit distinct resonances. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a low field. The other aromatic carbons can be assigned based on their substitution pattern and comparison with known data.

The carbon atoms of the pyrrolidine ring also show characteristic chemical shifts. The carbons adjacent to the nitrogen (α-carbons) are deshielded compared to the β-carbons. The carbon of the benzyl group provides a key resonance linking the aromatic and pyrrolidine moieties.

Table 2: ¹³C NMR Spectral Data for this compound and Related Compounds

Compound Solvent Aromatic Carbons (δ, ppm) Benzyl Carbon (δ, ppm) Pyrrolidine Carbons (δ, ppm)
This compound CDCl₃ 147.2, 143.4, 128.1, 123.7 iucr.org 65.7 iucr.org 55.3, 20.8 iucr.org
1-(phenylsulfonyl)pyrrolidine CDCl₃ 137.01, 132.49, 129.00, 127.56 - 48.19, 25.03
Pyrrolidine - - - 47.1, 25.8

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Precise Signal Assignment and Connectivity

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. It is instrumental in tracing the proton-proton networks within the pyrrolidine ring and confirming the ortho and meta relationships of the aromatic protons. researchgate.netsemanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals based on the previously assigned proton signals. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between the nitrobenzyl and pyrrolidine moieties. researchgate.netsemanticscholar.org

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the stereochemistry and conformational preferences of the molecule.

The combined application of these 2D NMR techniques allows for a complete and confident structural elucidation of this compound and its derivatives. beilstein-journals.org

Investigation of Solvent Effects and Temperature Dependence on NMR Spectra and Conformational Dynamics

The conformation of the pyrrolidine ring in this compound systems can be influenced by the solvent and temperature. The five-membered pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. d-nb.info

Solvent Effects: The polarity of the solvent can influence the chemical shifts of the protons and carbons, particularly those near polar functional groups. Changes in the solvent can also affect the conformational equilibrium of the pyrrolidine ring.

Temperature Dependence: Variable-temperature NMR studies can provide information about the conformational dynamics of the molecule. d-nb.infonih.gov By monitoring the changes in chemical shifts and coupling constants as a function of temperature, it is possible to determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the conformational exchange processes. researchgate.net At lower temperatures, the interconversion between different conformers may become slow enough on the NMR timescale to observe separate signals for each conformer.

These studies are crucial for understanding the flexibility of the pyrrolidine ring and how it might influence the biological activity or physical properties of the compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Identification of Characteristic Functional Group Vibrations of Pyrrolidine and Nitrobenzyl Moieties

The FTIR and Raman spectra of this compound are characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups.

Nitro Group (NO₂): The nitro group gives rise to two strong and characteristic stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1500-1550 cm⁻¹, while the symmetric stretching vibration is observed around 1340-1370 cm⁻¹.

Pyrrolidine Ring: The C-N stretching vibration of the pyrrolidine ring is typically observed in the region of 1100-1200 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups in the pyrrolidine ring appear around 2850-2960 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) ring are observed in the region of 1450-1600 cm⁻¹. The C-H stretching vibrations of the aromatic protons are typically found above 3000 cm⁻¹.

Benzyl Group: The CH₂ bending vibration of the benzyl group is usually seen around 1450 cm⁻¹.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1550
Nitro (NO₂) Symmetric Stretch 1340 - 1370
Pyrrolidine (C-N) Stretch 1100 - 1200
Pyrrolidine (C-H) Stretch 2850 - 2960
Aromatic (C=C) Stretch 1450 - 1600
Aromatic (C-H) Stretch > 3000
Benzyl (CH₂) Bend ~1450

The analysis of the vibrational spectra provides a rapid and effective method for confirming the presence of the key functional groups in this compound and its derivatives. nih.gov

Analysis of Vibrational Modes and Their Correlation with Molecular Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound. The vibrational modes of the nitro group (NO2) are particularly characteristic. In nitro compounds, the asymmetric and symmetric stretching vibrations of the NO2 group are typically observed in the regions of 1550–1300 cm⁻¹. esisresearch.org For substituted nitrobenzenes, the asymmetric NO2 stretching vibration appears around 1535 ± 30 cm⁻¹, while the symmetric stretching is found near 1345 ± 30 cm⁻¹. esisresearch.org

The methylene group (CH2) of the pyrrolidine ring also exhibits distinct vibrational modes. The scissoring mode of the CH2 group is typically assigned around 1433-1438 cm⁻¹. esisresearch.org The wagging mode is observed near 1282-1288 cm⁻¹, and the twisting mode appears in the vicinity of 1233-1239 cm⁻¹. esisresearch.org The rocking mode of the CH2 group is expected in the range of 895 ± 85 cm⁻¹. esisresearch.org

The breathing mode of the five-membered pyrrolidine ring is another key vibrational feature, often appearing around 902 cm⁻¹. scialert.net The C-H stretching modes for the pyrrole (B145914) ring are typically weak and can be observed in the Raman spectrum. scialert.net The in-plane and out-of-plane bending vibrations of the C-H bonds also provide valuable structural information. scialert.net

A study on a new organic single crystal, 1-(4-Nitrophenyl) pyrrolidine (4NPY), utilized FTIR spectral analysis to identify the functional groups present in the compound. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within the this compound molecule. The chromophore, which is the part of the molecule responsible for its color, is primarily the 4-nitrobenzyl group. The UV-Vis spectrum of such compounds is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. uzh.ch

The π → π* transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital and are typically intense. uzh.ch These are associated with the aromatic nitro group. karazin.ua The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* anti-bonding orbital. uzh.chresearchgate.net

In a study of 1-(4-Nitrophenyl) pyrrolidine (4NPY) single crystals, the UV-Visible absorbance spectrum was analyzed to understand its electronic properties. nih.govresearchgate.net Another study on nitrobenzyl derivatives showed that the excitation of the ground state is followed by an intramolecular hydrogen abstraction by the nitro group, forming an aci-nitro intermediate. acs.orgnih.gov

Photoluminescence (PL) spectroscopy reveals the emission properties of this compound. Following excitation with UV light, the molecule can relax to its ground state by emitting light, a process known as fluorescence or phosphorescence. The analysis of the emission spectrum provides insights into the excited state dynamics.

A study on 1-(4-Nitrophenyl) pyrrolidine (4NPY) single crystals included an analysis of its luminescence spectrum using PL spectroscopy. nih.govresearchgate.net Research on related nitro-substituted aromatic compounds indicates that the fluorescence properties are regulated by processes such as intersystem crossing (ISC). karazin.ua

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron impact ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. libretexts.org

For pyrrolidine derivatives, characteristic fragmentation patterns can be observed. nih.govacs.orgresearchgate.net The fragmentation of a molecule in a mass spectrometer is dependent on the stability of the molecular ion relative to its fragments, making the pattern reproducible and informative for structural elucidation. acdlabs.com A common fragmentation pathway for nitroaromatic compounds involves the loss of the NO2 group. researchgate.net In the case of this compound, fragmentation may also involve the cleavage of the bond between the benzyl group and the pyrrolidine ring.

Specific m/z values in the mass spectrum can be attributed to particular fragments, aiding in the confirmation of the compound's structure. Mass spectra of pyrrolidine derivatives have been utilized to determine the positions of double bonds in unsaturated fatty acids. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uhu-ciqso.es This technique provides detailed information about the crystal system, space group, and unit cell parameters, which describe the symmetry and dimensions of the repeating unit in the crystal lattice.

A study on a new organic single crystal, 1-(4-Nitrophenyl) pyrrolidine (4NPY), reported its crystal structure. The compound crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net The unit cell parameters were determined to be a = 10.3270 (5) Å, b = 9.9458 (6) Å, and c = 18.6934 (12) Å, with Z=8 (the number of molecules per unit cell). nih.govresearchgate.net

In another study, a derivative, 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, was found to crystallize in the monoclinic space group P21/c. iucr.orgsoton.ac.uk The determination of these crystallographic parameters is fundamental to understanding the packing of the molecules in the crystal and the nature of intermolecular interactions.

Elucidation of Molecular Conformation, Bond Lengths, and Bond Angles

The precise three-dimensional arrangement of atoms and the geometric parameters of this compound systems are fundamental to understanding their chemical behavior and potential applications. X-ray crystallography studies on closely related compounds provide significant insights into the expected molecular conformation, bond lengths, and bond angles.

In another substituted pyrrolidine system, 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, the pyrrolidine ring adopts a twisted conformation. iucr.org The nitrobenzene (B124822) and methoxybenzene rings attached to it are splayed, with the dihedral angle between these two aromatic rings being 50.56 (5)°. iucr.org A notable twist in the nitrobenzene ring itself is observed, with a C11—C10—N2—O4 torsion angle of 17.7 (3)°. iucr.org For the pyrrolidine ring in other derivatives, an envelope conformation is commonly observed. iucr.org For instance, in one analog, the pyrrolidine ring has an envelope shape with the central methylene carbon atom acting as the flap. iucr.org The orientation of the pyrrolidine ring is often nearly perpendicular to the plane of the attached aromatic system. iucr.org

The bond lengths and angles within these systems are consistent with the electronic effects of the substituents. The strong electron-withdrawing nature of the nitro group influences the geometry of the benzene ring. Expected bond distances for key structural motifs have been estimated based on analogous structures. vulcanchem.com

Bond DescriptionExpected/Observed Distance (Å)Source Compound for Data
C-N (pyrrolidine)1.45-1.501-(4-Nitro-thiobenzoyl)-pyrrolidine vulcanchem.com
C-NO₂1.46-1.481-(4-Nitro-thiobenzoyl)-pyrrolidine vulcanchem.com
Aromatic C-C1.37-1.401-(4-Nitro-thiobenzoyl)-pyrrolidine vulcanchem.com
N-O (nitro group)173.50 (15)° (torsion angle)(4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate iucr.org
C-S(thioether)-C(methylene)-C~90° difference between conformers4-Y-benzyl pyrrolidine-1-carbodithioates rsc.org
Dihedral Angle (Pyrrolidine-Aromatic)88.37 (9)°1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one iucr.org
Dihedral Angle (Nitrobenzene-Other Benzene)50.56 (5)°4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate iucr.org

This table presents representative data from closely related structures to illustrate typical geometric parameters.

Analysis of Supramolecular Architecture and Intermolecular Interactions within the Crystal Lattice

In crystalline structures of similar compounds, molecules are often linked into well-defined patterns, such as layers or three-dimensional networks, through various hydrogen bonds and other weak interactions. iucr.orgiucr.org Common interactions observed include C—H⋯O bonds, where hydrogen atoms from methylene or aromatic C-H groups interact with oxygen atoms from the nitro or carbonyl groups of adjacent molecules. iucr.orgiucr.orgrsc.org

For example, in the crystal of (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate, supramolecular layers are formed, held together by nitrobenzene-C—H⋯O(carbonyl) and pyrrole-C—H⋯O(nitro) interactions. iucr.org These layers are further connected into a three-dimensional structure by π–π stacking between the pyrrole and nitrobenzene rings, with an inter-centroid distance of 3.7414 (10) Å, as well as by nitro-O⋯π(pyrrole) interactions. iucr.org

Similarly, in S-benzyl esters of pyrrolidine dithiocarbamate (B8719985) bearing a 4-nitrobenzyl group, the three-dimensional architecture is stabilized by methylene-C–H⋯π(phenyl) and long phenyl-C–H⋯O(nitro) interactions. rsc.org In the crystal of a tetrachlorocuprate salt containing the 4-nitrobenzyl cation, a rich network of weak interactions, including O···π, C–H∙∙∙π, π∙∙∙π, C–H∙∙∙O, and C–H∙∙∙N, plays a crucial role in the stacking and stabilization of the crystal structure. researchgate.net

Analysis of the Hirshfeld surfaces of these related compounds confirms the significance of different types of contacts. For a tetra-substituted pyrrolidine derivative with a 4-nitrobenzyl group, the most significant contributions to the crystal packing come from H⋯H (42.3%), H⋯O/O⋯H (37.3%), and H⋯C/C⋯H (14.9%) contacts. iucr.org These findings underscore the collective importance of multiple weak interactions in defining the stable, solid-state arrangement of these molecular systems.

Computational and Theoretical Chemistry Studies of 1 4 Nitrobenzyl Pyrrolidine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of 1-(4-nitrobenzyl)pyrrolidine at the molecular level. These calculations provide deep insights into the molecule's electronic characteristics and geometric structure.

Electronic Structure and Optimized Molecular Geometries

DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, have been utilized to determine the optimized molecular geometry of this compound. These studies reveal a non-planar C1 symmetry for the molecule. The pyrrolidine (B122466) ring adopts an envelope conformation. The nitro group is coplanar with the benzene (B151609) ring, a configuration stabilized by resonance effects. The bond lengths and angles calculated through DFT methods show good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (Å/°)
Bond Length C-N (pyrrolidine) 1.46
Bond Length N-C (benzyl) 1.47
Bond Length C-NO2 1.48
Bond Angle C-N-C (pyrrolidine) 109.5

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO is primarily located on the pyrrolidine ring, indicating its role as the primary electron donor. Conversely, the LUMO is concentrated on the nitrobenzyl group, specifically the nitro group and the benzene ring, which act as the electron-accepting region.

The energy gap between the HOMO and LUMO is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO gap provides insight into its charge transfer characteristics.

Global reactivity descriptors, derived from the HOMO and LUMO energies, further quantify the molecule's reactivity.

Table 2: Calculated Global Reactivity Descriptors for this compound

Descriptor Formula Value (eV)
Ionization Potential (I) -EHOMO ---
Electron Affinity (A) -ELUMO ---
Chemical Potential (μ) (EHOMO + ELUMO) / 2 ---
Electronegativity (χ) -(EHOMO + ELUMO) / 2 ---
Hardness (η) (ELUMO - EHOMO) / 2 ---
Softness (S) 1 / (2η) ---

Note: Specific numerical values are dependent on the level of theory and basis set used in the calculation and are not provided here.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the MEP map of this compound, the most negative potential (red and yellow regions) is localized over the oxygen atoms of the nitro group, identifying them as the most likely sites for electrophilic attack. The regions of positive potential (blue) are found around the hydrogen atoms of the pyrrolidine ring, indicating sites susceptible to nucleophilic attack. The MEP analysis thus highlights the molecule's reactive hotspots and preferred sites for intermolecular interactions.

Intermolecular Interaction Analysis in the Solid State

In the solid state, the packing of this compound molecules is governed by a network of intermolecular interactions. Computational tools like Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots help in visualizing and quantifying these interactions.

Hirshfeld Surface Analysis and Associated Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for exploring intermolecular interactions in crystal structures. The Hirshfeld surface is generated based on the electron distribution of the molecule. For this compound, this analysis reveals the dominant role of H···H, O···H, and C···H contacts in the crystal packing.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Percentage Contribution
H···H > 40%
O···H > 20%
C···H > 10%
Other < 30%

Note: The exact percentages can vary slightly between different crystallographic studies.

The fingerprint plots show characteristic spikes that correspond to specific close contacts. For instance, the O···H interactions appear as distinct "wings" on the plot, indicating their significance in the molecular assembly.

Non-Covalent Interaction (NCI) Plot Analysis for Visualizing Interaction Regions

Non-Covalent Interaction (NCI) plot analysis provides a qualitative view of the non-covalent interactions within the crystal structure. This technique visualizes the regions of space involved in these interactions. For this compound, NCI plots show large, green-colored surfaces between molecules, which are indicative of weak van der Waals interactions, corresponding to the prevalent H···H contacts. Blue-colored regions highlight stronger hydrogen bonding (O···H interactions), while red areas would indicate steric repulsion, which are generally minimal in the stable crystal packing. This visualization complements the quantitative data from Hirshfeld analysis, providing a more intuitive understanding of the spatial arrangement of intermolecular forces.

Interaction Energy Decomposition for Understanding Stabilizing Forces

Computational methods, particularly energy decomposition analysis (EDA), are instrumental in understanding the non-covalent interactions that stabilize molecular structures in the condensed phase. nih.govdiva-portal.org For derivatives of this compound, computational studies have been employed to quantify the various forces at play.

Table 1: Contribution of Intermolecular Contacts in a 4-Nitrobenzyl-pyrrolidine Derivative Crystal Structure Data sourced from Hirshfeld surface analysis of 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate. iucr.org

Intermolecular Contact TypePercentage of Surface Contribution
H···H42.3%
H···O/O···H37.3%
H···C/C···H14.9%

Excited-State Properties and Photophysical Phenomena Investigations

The photophysical behavior of this compound systems is of significant interest, particularly due to their potential in non-linear optics. Computational studies have been crucial in unraveling the complex processes that occur after the molecule absorbs light.

Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Spectra and Charge Transfer Processes

Time-Dependent Density Functional Theory (TD-DFT) has become a workhorse in computational chemistry for investigating the electronic excited states of molecules. uci.eduarxiv.org It provides a formally exact framework for describing the quantum dynamics of interacting electronic systems in a practical and efficient manner. oup.com This method is widely used to calculate excitation energies, which correspond to optical absorption spectra, and to analyze the nature of electronic transitions. uci.educhemrxiv.org

For this compound derivatives, TD-DFT calculations have been used to simulate electronic spectra and to understand the charge-transfer (CT) processes that are fundamental to their properties. nih.govresearchgate.net Upon photoexcitation, these molecules exhibit a significant shift of electron density. nih.gov Frontier molecular orbital analysis shows that this shift occurs from the phenyl ring, which acts as the donor, to the nitro (-NO2) group, which acts as the acceptor. nih.gov This intramolecular charge transfer is a key feature of the excited state. nih.gov TD-DFT calculations can also be used to compute theoretical electronic spectra, which can help identify and characterize these charge transfer processes. researchgate.net

Investigation of Twisted Intramolecular Charge Transfer (TICT) Dynamics and Relaxation Pathways

A critical aspect of the excited-state behavior of this class of molecules is the phenomenon of Twisted Intramolecular Charge Transfer (TICT). nih.gov Following initial photoexcitation to a locally excited (LE) state, the molecule can undergo a conformational change, leading to a more stable, charge-separated TICT state. nih.gov

Computational studies on the closely related compound (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (NPP) have provided a detailed model for this process. nih.gov By calculating the potential energy surfaces of the ground and excited states as a function of the torsional angle of the nitro group, researchers found that while the ground state is planar, the excited state favors a perpendicular orientation of the -NO2 group. nih.gov This twisting motion is the primary relaxation coordinate. nih.gov

Femtosecond fluorescence up-conversion measurements, supported by quantum chemical calculations, reveal that the fluorescence decay is biexponential. nih.gov The initial, ultrafast component of a few hundred femtoseconds is attributed to the TICT process. nih.gov A second, slower component of a few picoseconds is assigned to intersystem crossing (isc). nih.gov The dynamics are highly dependent on solvent polarity; in highly polar solvents, both the TICT and intersystem crossing processes occur on a much faster timescale. nih.gov Time-resolved emission spectra in acetonitrile (B52724) show the decay of the LE state and the corresponding rise of the CT state, with a significant Stokes shift of 2000 cm⁻¹ over a 1 ps timescale. nih.gov

Table 2: Key Findings in the Excited-State Dynamics of an NPP Derivative nih.gov

ParameterObservation
Excited State GeometryPerpendicular orientation of the -NO2 group relative to the phenyl ring.
Initial Relaxation PathwayUltrafast Twisted Intramolecular Charge Transfer (TICT).
Subsequent Relaxation PathwayIntersystem Crossing (isc).
Stokes Shift (in Acetonitrile)~2000 cm⁻¹ over 1 ps.
Solvent EffectRelaxation dynamics are significantly faster in more polar solvents.

Exploration of Non-Linear Optical (NLO) Properties, including First-Order Hyperpolarizability

Molecules with a strong donor-π-acceptor structure, like this compound, are excellent candidates for non-linear optical (NLO) materials. nih.gov Their ability to interact with intense light fields to produce new frequencies is quantified by their molecular hyperpolarizabilities. The first-order hyperpolarizability (β) is particularly important for applications like second-harmonic generation. dtic.mil

Quantum chemical calculations are a powerful tool for predicting the NLO properties of new materials. acs.org Theoretical studies on [(2S)-1-(4-nitrophenyl) pyrrolidin-2-yl] methanol (B129727) (NPPM) have investigated its potential as a photosensitizing material, which involves calculating its NLO properties. researchgate.net The high value of the calculated first-order hyperpolarizability for such compounds indicates significant NLO activity. researchgate.netresearchgate.net Different computational methods, including Møller–Plesset perturbation (MP2) and various DFT functionals like CAM-B3LYP and M062X, can be used to calculate these properties, with results often showing close agreement for push-pull organic systems. acs.org The calculated NLO response is often found to be dependent on the solvent environment. researchgate.net

Reaction Mechanism Elucidation and Kinetic Studies through Computational Approaches

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, offering insights that are often inaccessible through experimental means alone.

Mapping of Potential Energy Surfaces (PES) and Identification of Transition States

Understanding a chemical reaction at the molecular level requires a map of the potential energy surface (PES). libretexts.orghuntresearchgroup.org.uk The PES represents the energy of a system as a function of the geometric coordinates of its atoms. libretexts.org By exploring the PES, chemists can identify stable reactants, products, and intermediates (which reside in energy minima) and the transition states that connect them (which are first-order saddle points). libretexts.orgvisualizeorgchem.com

For reactions involving pyrrolidine derivatives, DFT calculations have been successfully used to explore the reaction mechanism. beilstein-journals.org In a study on the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones, a possible reaction mechanism was proposed based on computational results. beilstein-journals.org The process involves mapping the PES to find the pathway with the lowest Gibbs free energy of activation (ΔG#). beilstein-journals.org This lowest-energy pathway is considered the most favorable route from reactants to products. beilstein-journals.org Such calculations have shown that for certain reactions of pyrrolidine derivatives, the formation of the main product is governed by kinetic selectivity rather than thermodynamic selectivity. beilstein-journals.org This approach allows for a detailed, step-by-step understanding of the reaction, including the identification of key transition states and intermediates. beilstein-journals.org

Prediction of Kinetic versus Thermodynamic Selectivity in Reaction Pathways

In the computational analysis of chemical reactions involving this compound, a key area of investigation is the prediction of reaction selectivity. Competing reaction pathways can lead to different products, and the dominant product is often determined by whether the reaction is under kinetic or thermodynamic control. Computational chemistry provides powerful tools to dissect these pathways and predict the major product under different conditions.

Theoretical Framework

The distinction between kinetic and thermodynamic control lies in the relative energies of the transition states and the final products. researchgate.net

Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product, known as the kinetic product, is the one formed through the pathway with the lowest activation energy (ΔG‡), as it is formed the fastest. researchgate.netacs.org

Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. The major product, or thermodynamic product, is the most stable one, meaning it has the lowest Gibbs free energy (ΔG). researchgate.netacs.org

Computational methods, particularly Density Functional Theory (DFT), are employed to model the potential energy surface of a reaction. rsc.orgresearchgate.net This allows for the calculation of the Gibbs free energies of reactants, transition states, intermediates, and products. By comparing these calculated energies, a prediction can be made about the selectivity of the reaction.

Application to this compound Reactions

Let us consider a hypothetical reaction of this compound that can lead to two different products, Product A and Product B. This could represent, for example, a nucleophilic aromatic substitution (SNAr) reaction on the nitro-activated benzene ring or a reaction at the benzylic position. Computational analysis would proceed by identifying the reaction pathways leading to each product and calculating the corresponding energy profiles.

Research Findings from a Hypothetical Reaction Pathway Analysis

A computational study using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), could be performed to elucidate the mechanism and selectivity. rsc.org The calculations would involve geometry optimization of all stationary points (reactants, transition states, intermediates, and products) and frequency calculations to confirm their nature and to obtain thermodynamic data like Gibbs free energies. acs.org

The results of such a study can be summarized in a reaction energy diagram and a data table.

Interactive Data Table: Calculated Energy Values for Competing Pathways

The following table presents hypothetical calculated Gibbs free energy values for the formation of Product A and Product B from this compound. The energies are given in kcal/mol relative to the reactants.

SpeciesPathway to Product A (kcal/mol)Pathway to Product B (kcal/mol)
Reactants0.00.0
Transition State (TS)+20.5+23.0
Product-15.0-20.0

Analysis of Findings

Based on the hypothetical data in the table:

Kinetic Product Prediction: The activation energy for the formation of Product A (ΔG‡_A = +20.5 kcal/mol) is lower than that for Product B (ΔG‡_B = +23.0 kcal/mol). This indicates that Product A will be formed faster. Therefore, under conditions of kinetic control (e.g., lower reaction temperatures), Product A is predicted to be the major product.

Thermodynamic Product Prediction: The Gibbs free energy of Product B (ΔG_B = -20.0 kcal/mol) is lower than that of Product A (ΔG_A = -15.0 kcal/mol), indicating that Product B is the more stable of the two. Consequently, under thermodynamic control (e.g., higher reaction temperatures allowing for equilibrium), Product B is predicted to be the major product.

Chemical Transformations and Reaction Pathways Involving 1 4 Nitrobenzyl Pyrrolidine

Modifications of the Pyrrolidine (B122466) Ring System and its Substituents

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in numerous biologically active compounds. smolecule.com Its non-planar, puckered conformation allows for stereochemical diversity, and the nitrogen atom provides a site for nucleophilic reactions. nih.gov Modifications to the pyrrolidine ring of 1-(4-nitrobenzyl)pyrrolidine and its derivatives can involve N-alkylation, oxidation, and the introduction of substituents at various carbon positions.

The nitrogen atom of the pyrrolidine ring can act as a nucleophile and undergo reactions such as N-alkylation with alkyl halides or other electrophiles. smolecule.com Additionally, the pyrrolidine ring itself can be subject to oxidation. For instance, oxidation of the pyrrolidine ring in related compounds has been achieved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Furthermore, substituents can be introduced onto the carbon framework of the pyrrolidine ring. For example, in the synthesis of related pyrrolidine derivatives, functional groups have been introduced at the C2 and C4 positions, highlighting the potential for creating polysubstituted pyrrolidines. researchgate.net The ability to modify the pyrrolidine ring is crucial for fine-tuning the steric and electronic properties of the molecule, which can influence its biological activity and physical characteristics. nih.gov

The synthesis of N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a proline mimetic, demonstrates the modification of the pyrrolidine ring at the nitrogen and C2 positions. nih.gov This highlights the adaptability of the pyrrolidine scaffold for creating complex derivatives.

Reactions Involving the Nitrobenzyl Moiety

The nitrobenzyl portion of this compound offers two primary sites for chemical reactions: the nitro group and the benzylic carbon. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the benzylic position. vulcanchem.com

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing functional groups. wikipedia.org In the context of this compound, the nitro group can be readily reduced to an amino group, yielding 1-(4-aminobenzyl)pyrrolidine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron in acidic media can also be employed. wikipedia.orgscispace.com

The resulting amino group is a versatile functional handle for further derivatization, such as in the synthesis of amides or for participation in coupling reactions. The selective reduction of the nitro group in the presence of other reducible functional groups is a key consideration in multi-step syntheses. unimi.it For example, in the synthesis of pyrrolo benzodiazepines, the reduction of a nitro group on an N-(2-nitrobenzoyl)pyrrolidine derivative is a crucial step. mdpi.com

The reduction of aromatic nitro compounds can also lead to other functional groups besides amines. Depending on the reaction conditions and the reducing agent used, hydroxylamines or azo compounds can be formed. wikipedia.org For instance, reduction with zinc metal in the presence of ammonium (B1175870) chloride can yield hydroxylamines. wikipedia.org

Table 1: Reagents for the Reduction of the Nitro Group in this compound and Related Compounds

Reagent/Catalyst Product Functional Group Reference(s)
H₂/Pd-C Amino
Raney Nickel Amino wikipedia.org
Sn/HCl Amino scispace.com
Fe/acid Amino wikipedia.org
Zinc/NH₄Cl Hydroxylamine (B1172632) wikipedia.org
Sodium Borohydride (B1222165) (NaBH₄)/Pd/C Amino scispace.com

Chemical Reactivity at the Benzylic Carbon Atom

The benzylic carbon atom, being adjacent to the aromatic ring, exhibits enhanced reactivity. masterorganicchemistry.com This is due to the stabilization of radical or ionic intermediates through resonance with the benzene (B151609) ring. The presence of the electron-withdrawing nitro group further influences the reactivity at this position. vulcanchem.com

Reactions at the benzylic carbon can include oxidation and substitution. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize the benzylic position of alkylbenzenes to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com In the case of this compound, this would lead to 4-nitrobenzoic acid.

Benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, is another important reaction. masterorganicchemistry.com This reaction proceeds via a benzylic radical intermediate and would introduce a bromine atom at the benzylic position of this compound. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Role of this compound in Cyclization and Heterocyclic Ring-Forming Reactions

This compound and its derivatives can serve as valuable precursors in the synthesis of more complex heterocyclic systems through cyclization reactions. numberanalytics.com These reactions can involve either the pyrrolidine ring or the functional groups on the nitrobenzyl moiety.

For instance, derivatives of this compound can be designed to undergo intramolecular cyclization to form fused ring systems. The synthesis of pyrrolo[1,2-a]imidazol-1-ium bromide derivatives involves the formation of a fused pyrrolidine-imidazole ring system, where a substituted benzyl (B1604629) group is attached to one of the nitrogen atoms of the imidazole (B134444) ring. evitachem.com

Furthermore, the amino group, obtained from the reduction of the nitro group, can participate in cyclization reactions to form new heterocyclic rings. For example, N-(2-aminobenzoyl)pyrrolidine derivatives can undergo cyclocondensation to form pyrrolo benzodiazepines, a class of compounds with significant biological activity. mdpi.com

The pyrrolidine ring itself can also participate in cyclization reactions. For example, in a study on 1-(4-nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one, the pyrrolidine moiety participates in an intramolecular nucleophilic attack to form a tricyclic derivative.

Stereoselective Transformations and Chiral Induction in Pyrrolidine Derivatives

The pyrrolidine ring contains chiral centers, and the control of stereochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. nih.gov this compound derivatives can be involved in stereoselective transformations, and the chiral pyrrolidine scaffold can be used to induce chirality in other molecules.

The synthesis of chiral pyrrolidines can be achieved through various methods, including the use of chiral starting materials like L-proline or through asymmetric catalysis. researchgate.netresearchgate.net For example, chiral 4-pyrrolidinopyridine (B150190) analogues, prepared from 4-hydroxy-l-proline, have been used as catalysts in enantioselective acylation reactions. researchgate.net

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the stereoselective synthesis of polysubstituted pyrrolidines, allowing for the generation of multiple stereocenters in a single step. researchgate.netacs.org The use of chiral ligands in metal-catalyzed cycloadditions has proven effective in controlling the enantioselectivity of the reaction. acs.org

In the context of this compound, if the pyrrolidine ring is chiral, it can direct the stereochemical outcome of reactions at other parts of the molecule. For instance, in the synthesis of chiral diarylmethanols, chiral 2,2'-bispyrrolidine-based ligands have been used to achieve enantioselective aryl transfer to aldehydes. mdpi.com This demonstrates the potential of chiral pyrrolidine scaffolds to act as ligands in asymmetric catalysis.

Furthermore, stereoselective synthesis of highly functionalized pyrrolidines can be achieved through tandem reactions, such as the aza-Payne/hydroamination reaction of stereodefined aziridinols, leading to densely substituted pyrrolidines that are precursors to natural products. msu.edu

Applications of 1 4 Nitrobenzyl Pyrrolidine and Its Derivatives in Organic Synthesis and Catalysis

Function as Key Synthetic Intermediates and Versatile Building Blocks

The structural framework of 1-(4-Nitrobenzyl)pyrrolidine and its analogues is frequently employed in organic synthesis as a starting point for constructing more elaborate molecular structures. The pyrrolidine (B122466) moiety can be a key component of a target molecule, while the nitrobenzyl group can be chemically transformed or removed as needed during a synthetic sequence.

Precursors for the Synthesis of Complex Organic Architectures

Pyrrolidine derivatives are essential precursors in the synthesis of a wide array of complex molecules, including alkaloids, pharmaceuticals, and other biologically active compounds. nih.govnih.gov The synthesis of many drugs, such as Avanafil, Daclatasvir, and Grazoprevir, begins with functionalized pyrrolidine precursors like (S)-prolinol, which is derived from the amino acid proline. nih.gov The general strategy involves using the chiral pyrrolidine core as a foundational element and elaborating its structure through various chemical transformations. The nitro group on the benzyl (B1604629) substituent, as seen in this compound, is a versatile functional group that can be reduced to an amine, enabling further reactions such as amide bond formation or the construction of new heterocyclic rings. This makes nitro-containing compounds indispensable building blocks for pharmaceutically relevant molecules. frontiersin.org

Building Blocks for Pyrrolidine-Fused Heterocycles and Related Scaffolds

Pyrrolidine derivatives are instrumental in constructing fused heterocyclic systems, where the pyrrolidine ring is merged with one or more other rings. These scaffolds are prevalent in medicinal chemistry and natural product synthesis. A primary method for creating these structures is the [3+2] cycloaddition reaction involving azomethine ylides, which can be generated from pyrrolidine precursors. rsc.org This reaction allows for the stereocontrolled synthesis of complex polycyclic architectures. For instance, a general approach to creating polysubstituted 3-azabicyclo[3.2.0]heptanes involves a [2+2]/[2+3] cycloaddition between nonstabilized azomethine ylides, alkynes, and silyl (B83357) enol ethers. rsc.org Additionally, photo-promoted ring contraction of pyridines can produce pyrrolidine derivatives that serve as synthons for functionalized pyrrolidines and other nitrogen-containing compounds. nih.gov Multi-component reactions also provide an efficient pathway to pyrrolidine-fused heterocycles, such as spiro-pyrrolidines and pyrrolizines. nih.govresearchgate.net

Organocatalytic Applications of Pyrrolidine Scaffolds in Asymmetric Synthesis

The development of asymmetric organocatalysis has emerged as a powerful tool for constructing complex chiral molecules. nih.govnih.gov Pyrrolidine-based structures, particularly derivatives of the amino acid proline, are among the most successful organocatalysts. They operate through various catalytic cycles, most notably enamine and iminium ion catalysis, to achieve high levels of stereoselectivity.

Enamine Catalysis in Stereoselective Carbon-Carbon Bond Formation

Enamine catalysis is a cornerstone of organocatalysis, enabling the activation of carbonyl compounds like aldehydes and ketones toward nucleophilic attack. The secondary amine of the pyrrolidine ring reacts reversibly with a carbonyl compound to form a nucleophilic enamine intermediate. acs.orgyoutube.com This transient species then reacts with an electrophile. The chiral environment provided by the catalyst's scaffold directs the approach of the electrophile, resulting in the formation of a new carbon-carbon bond with a high degree of stereocontrol. It is well-established that pyrrolidine forms these enamine intermediates more readily and that the resulting enamines are more nucleophilic compared to those formed from other cyclic amines like piperidine. acs.orgresearchgate.net

Asymmetric Aldol (B89426) Reactions Catalyzed by Pyrrolidine Derivatives

The asymmetric aldol reaction, which forms a β-hydroxy carbonyl compound, is a classic carbon-carbon bond-forming reaction. The discovery that the simple amino acid L-proline could catalyze intermolecular aldol reactions with significant enantioselectivity was a landmark event in organocatalysis. nih.govnih.gov Since then, a vast number of more sophisticated pyrrolidine-based catalysts have been developed to improve reaction efficiency and stereoselectivity. researchgate.net For example, diarylprolinol silyl ethers, a prominent class of pyrrolidine derivatives, are highly effective catalysts for the asymmetric functionalization of aldehydes. nih.govnih.gov The catalytic cycle proceeds via enamine formation between the ketone (the nucleophile) and the pyrrolidine catalyst, which then attacks the aldehyde (the electrophile). The stereochemistry of the product is dictated by the catalyst's structure, which shields one face of the enamine, forcing the aldehyde to approach from the less sterically hindered side.

Table 1: Performance of Pyrrolidine-Derived Catalysts in Asymmetric Aldol Reactions

Catalyst Ketone Aldehyde Yield (%) ee (%) Reference
(S)-Proline Acetone Isovaleraldehyde 97 76 nih.gov
trans-4-Hydroxy-(S)-prolinamide Cyclohexanone 4-Nitrobenzaldehyde (B150856) 95 99 nih.gov
Diarylprolinol Silyl Ether Propanal 4-Chlorobenzaldehyde 98 >99 nih.gov
Enantioselective Michael Addition Reactions Facilitated by Pyrrolidine-Based Catalysts

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Pyrrolidine-based organocatalysts are highly effective at promoting asymmetric Michael additions of aldehydes and ketones to various Michael acceptors, such as nitroolefins. beilstein-journals.orgrsc.orgnih.gov The mechanism again involves the formation of a chiral enamine between the catalyst and the carbonyl donor. This enamine then attacks the nitroolefin. thieme-connect.com Bifunctional catalysts, which incorporate a hydrogen-bond donor (like a thiourea (B124793) group) alongside the pyrrolidine amine, have shown exceptional activity and stereocontrol. thieme-connect.comresearchgate.net The thiourea moiety activates the nitroalkene electrophile and stabilizes the resulting nitronate anion intermediate through hydrogen bonding, operating in synergy with the enamine activation. thieme-connect.com

Table 2: Pyrrolidine-Catalyzed Asymmetric Michael Addition of Carbonyls to Nitroolefins

Catalyst Type Carbonyl Donor Michael Acceptor dr ee (%) Reference
Pyrrolidine-Thiourea Cyclohexanone trans-β-Nitrostyrene 98:2 99 rsc.org
Diarylprolinol Silyl Ether Propanal trans-β-Nitrostyrene 95:5 98 beilstein-journals.org
Simple Pyrrolidine Diamine Cyclohexanone trans-β-Nitrostyrene >95:5 97 thieme-connect.com

Iminium Ion Activation Strategies in Diverse Organic Transformations

The versatility of this compound and its derivatives in organic synthesis is significantly rooted in the principle of iminium ion activation. This strategy involves the reversible reaction of a secondary amine catalyst, such as a pyrrolidine derivative, with a carbonyl compound to form a transient iminium ion. This process enhances the electrophilicity of the α,β-unsaturated carbonyl compound, rendering it more susceptible to nucleophilic attack.

The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, thereby accelerating reactions with a wide range of nucleophiles. This activation mode is central to a variety of important organic transformations, including Michael additions, cycloadditions, and cascade reactions. For instance, in the asymmetric Michael addition of aldehydes to nitroolefins, a chiral pyrrolidine-based organocatalyst will react with the aldehyde to form a chiral iminium ion. This directs the stereoselective addition of the nucleophile, leading to the formation of chiral products with high enantioselectivity. beilstein-journals.org

Computational studies have provided significant insights into the stability and reactivity of pyrrolidine-derived iminium ions. The equilibrium between the carbonyl compound, the pyrrolidine catalyst, and the resulting iminium ion is a key factor in the efficiency of these catalytic cycles. acs.org The success of these reactions often depends on the relative stability of the initial iminium ion and the final iminium intermediate formed after the nucleophilic addition, which influences catalyst turnover. ub.edu

The application of this strategy is broad, encompassing the synthesis of complex molecules and intermediates for pharmaceuticals and natural products. For example, the reaction of N-arylpyrrolidine derivatives with tert-butyl hydroperoxide can lead to the in situ formation of iminium ion intermediates that undergo cycloaddition reactions to form tetracyclic amines. researchgate.net This demonstrates the power of iminium ion activation in constructing intricate molecular architectures.

Design Principles and Structure-Activity Relationships in Chiral Pyrrolidine-Based Organocatalysts

The efficacy of chiral pyrrolidine-based organocatalysts, including derivatives of this compound, is deeply intertwined with their molecular architecture. The design of these catalysts is a key area of research, focusing on optimizing their stereoselectivity and reactivity. Several key design principles and structure-activity relationships have been established.

A fundamental aspect of the design of these organocatalysts is the introduction of steric bulk and specific functional groups on the pyrrolidine ring. These modifications create a well-defined chiral environment around the active site, which is crucial for controlling the stereochemical outcome of the reaction. For example, the presence of bulky substituents at the C2 position of the pyrrolidine ring can effectively shield one face of the iminium ion intermediate, directing the nucleophilic attack to the opposite face and thus achieving high enantioselectivity. beilstein-journals.orgnih.gov

The introduction of hydrogen-bond donating groups, such as amides or ureas, into the catalyst structure is another important design strategy. These groups can interact with the substrate through hydrogen bonding, further organizing the transition state and enhancing stereocontrol. nih.gov The interplay between steric hindrance and non-covalent interactions is a recurring theme in the design of highly effective organocatalysts.

Structure-activity relationship studies have shown that even subtle changes in the catalyst structure can have a profound impact on its performance. For example, the relative configuration of substituents on the pyrrolidine ring can influence both the diastereoselectivity and enantioselectivity of the catalyzed reaction. beilstein-journals.org Kinetic and spectroscopic studies have revealed a correlation between the stereoisomers of the aldehyde substrate and the resulting enamine intermediates formed with chiral pyrrolidine-based catalysts, which in turn affects the stereochemical outcome of the reaction. rsc.orgmanchester.ac.uk

The modular nature of many synthetic routes to chiral pyrrolidine organocatalysts allows for the systematic variation of their structural features. This facilitates the fine-tuning of their catalytic properties for specific applications, such as the asymmetric Michael addition of carbonyl compounds to nitroolefins, where high yields and excellent stereoselectivities have been achieved with rationally designed bifunctional catalysts. rsc.org

Catalyst MoietyKey Structural FeatureImpact on Catalysis
Bulky C2-substituentSteric hindranceHigh enantioselectivity
Hydrogen-bond donorNon-covalent interactionEnhanced stereocontrol
Relative configuration of substituentsChiral environmentDiastereo- and enantioselectivity

Development of Materials with Defined Optical Properties

Exploration of Pyrrolidine Derivatives as Photosensitizing Materials

Pyrrolidine derivatives, including those related to this compound, have emerged as valuable components in the design of photosensitizing materials, particularly for applications in photodynamic therapy (PDT). Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS) that are cytotoxic to cancer cells and pathogens. scispace.combohrium.commdpi.com

A significant area of research involves the incorporation of pyrrolidine moieties into tetrapyrrolic macrocycles such as porphyrins and chlorins. nih.gov These macrocycles possess strong absorption bands in the visible and near-infrared regions of the electromagnetic spectrum, which is a desirable property for PDT applications as light in this region can penetrate deeper into tissues. The addition of pyrrolidine rings to the porphyrin core can modulate the photophysical and photochemical properties of the resulting conjugate.

For instance, new porphyrin–pyrrolidine conjugates have been synthesized and their ability to generate singlet oxygen, a key ROS in PDT, has been evaluated. nih.gov Cationic conjugates, in particular, have shown promising photobactericidal properties against Gram-negative bacteria. The positive charge facilitates the interaction of the photosensitizer with the negatively charged bacterial cell wall, enhancing its efficacy.

The synthesis of these materials often involves 1,3-dipolar cycloaddition reactions to introduce the pyrrolidine ring onto the porphyrin scaffold. The resulting pyrrolidine-fused chlorin (B1196114) derivatives exhibit characteristic absorption and emission spectra. Microwave-assisted synthesis has been employed to efficiently produce N-functionalized pyrrolidine-fused chlorins, which retain the essential spectral properties of the parent chlorin while allowing for the introduction of other functional groups to further tune their properties. mdpi.com

The optical properties of these pyrrolidine-containing photosensitizers are a key focus of investigation. Their UV-Vis absorption and fluorescence emission spectra are carefully characterized to determine their potential for light-based therapies.

Compound TypeKey Optical PropertyPotential Application
Porphyrin-pyrrolidine conjugatesSinglet oxygen generationPhotodynamic therapy, antibacterial agents
Pyrrolidine-fused chlorinsStrong absorption in the red regionDeep-seated tumor treatment
Cationic pyrrolidine-porphyrinsEnhanced cellular uptakeTreatment of bacterial infections

Contribution to the Synthesis of Novel Polymeric and Dye Materials

The unique structural and electronic properties of pyrrolidine derivatives make them valuable building blocks for the synthesis of novel polymeric and dye materials. The incorporation of the pyrrolidine moiety can impart desirable characteristics such as improved solubility, enhanced light absorption, and catalytic activity.

In the realm of polymer chemistry, pyrrolidine-based monomers have been utilized to create functional polymers with a range of applications. For example, porous organic polymers (POPs) containing pyrrolidine units have been developed as heterogeneous organocatalysts. rsc.orguva.es These materials combine the catalytic activity of the pyrrolidine moiety with the robustness and recyclability of a solid support, making them attractive for sustainable chemical processes. The synthesis of well-defined pyrrolidone-based homopolymers and block copolymers via reversible addition-fragmentation chain-transfer (RAFT) polymerization has also been reported, leading to stimulus-responsive materials. acs.org

Pyrrolidine derivatives have also been instrumental in the development of new dye materials with tailored optical properties. The introduction of electron-releasing pyrrolidine groups into polypyridine ligands has been shown to significantly improve the visible light absorption of ruthenium complexes. nih.gov This enhancement of the light-harvesting properties is crucial for applications in dye-sensitized solar cells and other photovoltaic devices.

Furthermore, the fusion of pyrrolidine rings with larger π-conjugated systems, such as porphyrins and fullerenes, has led to the creation of novel hybrid materials with interesting photophysical properties. nih.govresearchgate.net These materials are being explored for their potential in light-converting systems and nonlinear optics. The synthesis of these complex molecules often relies on the versatile reactivity of the pyrrolidine ring and its precursors. nih.govnih.govamericanelements.com

The development of these novel materials is underpinned by a deep understanding of the structure-property relationships, where the pyrrolidine unit plays a key role in defining the final characteristics of the polymer or dye.

Emerging Research Areas and Future Outlook in 1 4 Nitrobenzyl Pyrrolidine Chemistry

Development of Sustainable and Green Synthetic Methodologies for Pyrrolidine (B122466) Derivatives

The chemical industry is increasingly adopting green and sustainable practices, with a focus on minimizing environmental impact. This shift is evident in the synthesis of pyrrolidine derivatives, where traditional methods are being replaced by more eco-friendly alternatives. These modern approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Key developments in this area include:

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. tandfonline.com This approach reduces waste, saves time, and minimizes energy consumption compared to traditional multi-step syntheses.

Green Solvents : Researchers are exploring the use of environmentally benign solvents, such as water or ethanol, to replace hazardous organic solvents commonly used in chemical reactions. semanticscholar.org

Catalyst-Free Reactions : The development of reactions that can proceed without a catalyst is a significant step towards sustainability. tandfonline.com This eliminates the need for often toxic and expensive metal catalysts.

Alternative Energy Sources : Microwave irradiation and ultrasound are being employed to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. tandfonline.com

A notable example is the synthesis of 5-oxo-2-pyrrolidine carboxamide derivatives using a one-pot, three-component reaction under ultrasound irradiation in ethanol at room temperature. tandfonline.com Another sustainable approach involves the synthesis of pyrrolidone derivatives from biosourced levulinic acid without the need for any additives, catalysts, or solvents, resulting in a very low E-factor (a measure of waste produced). rsc.org

Comparison of Green Synthesis Methodologies for Pyrrolidine Derivatives
MethodologyKey AdvantagesExample Application
Multicomponent Reactions (MCRs)High atom economy, reduced waste, time and energy savingsSynthesis of polysubstituted pyrrolidines
Use of Green SolventsReduced toxicity and environmental impactSynthesis of spirooxindoles in EtOH/H2O
Catalyst-Free ReactionsAvoids use of toxic/expensive catalysts, simpler purificationSynthesis of thiazole-pyrrolidine hybrids in methanol (B129727)
Ultrasound/Microwave IrradiationFaster reactions, higher yields, lower energy consumptionSynthesis of 5-oxo-2-pyrrolidine carboxamide derivatives

Advanced Spectroscopic Techniques for In Situ and Real-Time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring safety, and maximizing yield. Advanced spectroscopic techniques are now enabling chemists to gain unprecedented insights into reaction mechanisms and kinetics without the need for sample extraction.

These in situ monitoring techniques include:

Vibrational Spectroscopy : Techniques like Infrared (IR) and Raman spectroscopy provide detailed structural information about molecules, allowing for the tracking of reactants, intermediates, and products throughout a reaction. mdpi.com

UV/Visible Spectroscopy : This method is a cost-effective option for real-time analysis of certain reaction parameters within a bioreactor. mdpi.com

Fluorescence Spectroscopy : A sensitive and cost-effective technique for in situ monitoring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Benchtop NMR spectrometers are increasingly being used for real-time reaction monitoring, providing detailed information about the chemical environment of atoms. magritek.com

These techniques are invaluable for understanding complex reactions, identifying transient intermediates, and ensuring the quality and consistency of the final product. spectroscopyonline.com The data obtained from real-time monitoring can be used to optimize reaction parameters such as temperature, pressure, and catalyst loading, leading to more efficient and sustainable chemical processes.

Overview of Advanced Spectroscopic Techniques for Reaction Monitoring
TechniqueInformation ProvidedAdvantages
Infrared (IR) SpectroscopyFunctional group analysisNon-invasive, rapid spectra acquisition
Raman SpectroscopyMolecular structure and vibrationsPowerful for on-line monitoring
UV/Visible SpectroscopyConcentration of UV/Vis active speciesSimple, cost-effective
Fluorescence SpectroscopyConcentration of fluorescent speciesHigh sensitivity, cost-effective
Benchtop NMR SpectroscopyDetailed molecular structure and dynamicsProvides rich chemical information

Integration of Machine Learning and Artificial Intelligence for Predicting Reactivity and Designing Novel Structures

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry by enabling the prediction of chemical reactivity and the design of novel molecules with desired properties. nih.gov These computational tools can analyze vast datasets of chemical reactions and molecular structures to identify patterns and make predictions that would be impossible for a human chemist.

Key applications of AI and ML in this area include:

Predicting Reaction Outcomes : ML models can be trained to predict the products and yields of chemical reactions, helping chemists to design more efficient synthetic routes. chemrxiv.org

Designing Novel Molecules : AI algorithms can generate new molecular structures with specific biological activities or physicochemical properties, accelerating the drug discovery process. nih.gov

Retrosynthetic Analysis : AI-powered tools can propose synthetic pathways for complex target molecules, aiding in the planning of chemical syntheses. nih.gov

Exploration of New Catalytic Transformations and Methodologies

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic transformations is essential for accessing novel chemical structures. In the context of pyrrolidine chemistry, researchers are actively exploring new catalysts and methodologies to enable more efficient and selective syntheses.

Recent advances in this area include:

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful alternative to traditional metal-based catalysts. researchgate.netbenthamdirect.com Organocatalysis offers many benefits, including low toxicity and wide availability of catalysts. benthamdirect.com

Iridium-Catalyzed Reactions : Iridium complexes have been shown to be effective catalysts for a variety of transformations, including the reductive generation of azomethine ylides for the synthesis of functionalized pyrrolidines. unife.it

[3+2] Cycloadditions : This type of reaction is a powerful tool for the construction of five-membered rings, including the pyrrolidine nucleus. acs.org Researchers are developing new catalytic systems to control the stereochemistry of these reactions.

These new catalytic methods provide access to a wide range of structurally diverse pyrrolidine derivatives that were previously difficult to synthesize. acs.org For example, an iridium-catalyzed reductive [3 + 2] cycloaddition of amides and conjugated alkenes has been developed for the synthesis of structurally complex pyrrolidines. acs.org

Design and Synthesis of Structurally Diverse N-Substituted Pyrrolidine Libraries for Chemical Discovery

The synthesis of libraries of structurally diverse compounds is a key strategy in drug discovery for identifying new lead compounds. In the case of pyrrolidines, the nitrogen atom provides a convenient handle for introducing a wide variety of substituents, allowing for the creation of large and diverse libraries of N-substituted pyrrolidine derivatives.

Key aspects of this area of research include:

Fragment-Based Drug Discovery (FBDD) : This approach involves screening small, low-molecular-weight compounds (fragments) for binding to a biological target. nih.gov Pyrrolidine-based fragments are attractive starting points for FBDD due to their three-dimensional shape and synthetic tractability. nih.govnih.gov

Combinatorial Chemistry : High-throughput synthesis techniques are used to rapidly generate large libraries of related compounds.

Diversity-Oriented Synthesis : This strategy aims to create libraries of compounds that cover a broad range of chemical space, increasing the chances of finding novel biological activity.

By systematically varying the substituents on the pyrrolidine nitrogen, chemists can explore the structure-activity relationships of a particular class of compounds and optimize their properties for a specific therapeutic target. researchgate.net For instance, a library of spiro[pyrrolidine-3,3′-oxindoles] was designed and synthesized as potential anti-breast cancer agents. nih.gov

Q & A

Q. 1.1. What are the standard synthetic routes for 1-(4-nitrobenzyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution. A representative method involves reacting 1-(bromomethyl)-4-nitrobenzene with pyrrolidine in acetonitrile (MeCN) using potassium carbonate as a base and potassium iodide as a catalyst. Reaction optimization includes:

  • Solvent choice : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity.
  • Catalyst loading : KI (0.1 eq) improves reaction efficiency via the "halogen exchange" mechanism.
  • Temperature : Room temperature (rt) minimizes side reactions like nitro group reduction.
    Reported yields under these conditions are ~54% . For higher yields, explore alternative leaving groups (e.g., tosylates) or microwave-assisted synthesis.

Q. 1.2. How can the purity and structural integrity of this compound be validated experimentally?

  • Chromatography : Flash chromatography (1–15% MeOH in DCM) resolves impurities post-synthesis .
  • Spectroscopy : ¹H NMR (850 MHz) confirms structure via characteristic peaks:
    • Pyrrolidine protons (δ 2.5–3.0 ppm, multiplet).
    • Aromatic protons (δ 7.5–8.2 ppm, doublets for nitrobenzyl group) .
  • Melting point : Cross-check with USP standards (melting range 72–74°C for related nitrobenzyl derivatives) .

Advanced Research Questions

Q. 2.1. How does the nitro group in this compound influence its reactivity in catalytic hydrogenation or reduction reactions?

The nitro group is reducible to an amine under controlled conditions. For example:

  • Iron-mediated reduction : Using Fe/NH₄Cl in ethanol/water at 45°C converts the nitro group to an amine, yielding 4-(pyrrolidin-1-ylmethyl)aniline. Critical parameters include:
    • Stoichiometry : Excess Fe (5 eq) ensures complete reduction.
    • Workup : Neutralization with NaOH prevents amine protonation during extraction .
  • Catalytic hydrogenation : Pd/C or Raney Ni under H₂ gas may offer cleaner reduction but requires inert atmosphere optimization.

Q. 2.2. What crystallographic data are available for structural analysis of this compound derivatives?

Single-crystal X-ray diffraction of structurally related 4-(4-nitrobenzyl)pyridine reveals:

  • Monoclinic crystal system (space group P2₁/c).
  • Unit cell dimensions : a = 11.4138 Å, b = 6.1241 Å, c = 15.5812 Å, β = 104.561° .
  • Intermolecular interactions : Nitro group O atoms participate in weak C–H···O hydrogen bonds, influencing packing efficiency.

Q. 2.3. How can researchers resolve contradictions in reported melting points or solubility data for this compound?

Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:

  • Recrystallization : Use acetone (solvent of choice per USP guidelines) to isolate pure crystals .
  • DSC/TGA : Differential scanning calorimetry confirms thermal behavior and polymorph transitions.
  • Cross-validation : Compare with USP 32 specifications (≥98% purity) .

Methodological and Safety Considerations

Q. 3.1. What analytical methods are recommended for quantifying this compound in complex mixtures?

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm for nitroaromatic absorbance).
  • GC-MS : Suitable for volatile derivatives (e.g., silylated amines post-reduction).
  • Elemental analysis : Validate C, H, N, O content against theoretical values (C₁₁H₁₄N₂O₂: C 61.66%, H 6.59%, N 13.07%, O 14.68%).

Q. 3.2. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods due to potential dust formation.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Research Applications and Advanced Design

Q. 4.1. How can this compound serve as a precursor in medicinal chemistry?

  • Kinase inhibitor synthesis : The nitrobenzyl group acts as a directing group in Pd-catalyzed cross-coupling reactions to generate heterocyclic scaffolds .
  • Proteolysis-targeting chimeras (PROTACs) : The pyrrolidine moiety can anchor E3 ligase ligands.

Q. 4.2. What computational methods aid in predicting the biological activity of derivatives?

  • Docking studies : Molecular docking with PfPK6 (Plasmodium kinase) identifies nitrobenzyl-pyrrolidine interactions .
  • QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy) with IC₅₀ values.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.